6-Bromo-4-chloro-8-nitrocoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-chloro-8-nitrocoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light
Vorbereitungsmethoden
The synthesis of 6-Bromo-4-chloro-8-nitrocoumarin involves several steps, typically starting with the nitration of a coumarin derivative. One common method is the nitration of 3-bromo-7-hydroxy-4-methyl coumarin using concentrated nitric acid and sulfuric acid at low temperatures . The resulting nitro compound can then undergo further halogenation to introduce the bromine and chlorine atoms. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and purity .
Analyse Chemischer Reaktionen
6-Bromo-4-chloro-8-nitrocoumarin undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-chloro-8-nitrocoumarin has several scientific research applications:
Fluorescent Labeling: Due to its fluorescence properties, it is used in the fluorescent labeling of biomolecules, metal ion detection, and pH detection.
Bioconjugation: It is employed in chemoselective bioconjugation strategies to modify peptides and proteins for studying their biomolecular dynamics and interactions.
Pharmacological Research: The compound’s derivatives are investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-chloro-8-nitrocoumarin involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties allow it to act as a probe for detecting changes in the microenvironment, such as pH and metal ion concentrations . Additionally, its derivatives may interact with biological macromolecules, influencing their function and activity through covalent or non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-4-chloro-8-nitrocoumarin can be compared with other coumarin derivatives, such as:
4-Chloro-3-nitrocoumarin: Similar in structure but lacks the bromine atom, affecting its reactivity and applications.
6-Bromo-4-chloro-8-methylquinoline: A related compound with a quinoline core, differing in its biological activity and chemical properties.
4-Bromo-6-(4-methoxyphenyl)-3-nitrocoumarin: Another coumarin derivative with different substituents, leading to variations in its fluorescence and reactivity.
The unique combination of bromine, chlorine, and nitro groups in this compound makes it a versatile compound with distinct properties and applications.
Eigenschaften
Molekularformel |
C9H3BrClNO4 |
---|---|
Molekulargewicht |
304.48 g/mol |
IUPAC-Name |
6-bromo-4-chloro-8-nitrochromen-2-one |
InChI |
InChI=1S/C9H3BrClNO4/c10-4-1-5-6(11)3-8(13)16-9(5)7(2-4)12(14)15/h1-3H |
InChI-Schlüssel |
KODGCCYVXASQBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=CC(=O)O2)Cl)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.